molecular formula C16H31N7O5 B1450543 DO3AM-acetic acid CAS No. 913528-04-8

DO3AM-acetic acid

Cat. No.: B1450543
CAS No.: 913528-04-8
M. Wt: 401.46 g/mol
InChI Key: DFPHZEYJGWLQJE-UHFFFAOYSA-N
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Description

This compound has garnered significant interest in various research fields, including analytical chemistry, drug development, and materials science. It is particularly noted for its use as a dendritic PARACEST contrast agent for magnetic resonance imaging and its suitability for pH mapping .

Mechanism of Action

Target of Action

DO3AM-acetic acid, also known as Dotam-mono acid, is a dendritic PARACEST contrast agent used in magnetic resonance imaging . It is highly suitable for pH mapping

Mode of Action

It is known that this compound is used in the synthesis of other complex organic compounds . It can act as a catalyst to promote chemical reactions and improve production efficiency .

Biochemical Pathways

It is known that this compound can act as a control factor in biochemical experiments , suggesting that it may influence various biochemical pathways.

Pharmacokinetics

It is known that this compound is a solid, white to off-white compound , which suggests that its bioavailability may be influenced by factors such as solubility and stability.

Result of Action

It is known that this compound can act as a control factor in biochemical experiments , suggesting that it may have various effects at the molecular and cellular level.

Action Environment

It is known that this compound has good solubility and stability , suggesting that these properties may be influenced by environmental conditions such as temperature and pH.

Biochemical Analysis

Biochemical Properties

DO3AM-acetic acid plays a crucial role in biochemical reactions, particularly as a dendritic PARACEST contrast agent for magnetic resonance imaging (MRI). It is highly suitable for pH mapping due to its ability to interact with various biomolecules . The compound interacts with enzymes, proteins, and other biomolecules through its macrocyclic structure, which allows it to form stable complexes with metal ions. These interactions are essential for its function as a contrast agent, as they enable the compound to alter the magnetic properties of surrounding tissues, enhancing the contrast in MRI images .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the lipid metabolism in liver cells by activating the AMPKα signaling pathway, leading to increased lipid oxidation and decreased lipid synthesis . This compound also impacts cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable complexes with metal ions, which can then interact with enzymes and receptors, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects . The compound’s ability to form stable complexes with metal ions is crucial for its function as a contrast agent in MRI, as it enhances the visibility of specific tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but may degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression . These effects are crucial for its application in long-term biochemical studies and imaging .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance lipid metabolism and reduce fat accumulation in liver cells . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects are essential for determining the optimal dosage for therapeutic and imaging applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as AMPKα, which plays a crucial role in regulating lipid oxidation and synthesis . The compound’s ability to modulate these pathways is essential for its effects on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its effectiveness as a contrast agent . The compound’s distribution is also influenced by its solubility properties, allowing it to reach various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and receptors, enabling it to exert its biochemical effects at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DO3AM-acetic acid typically involves the coupling of 4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane with acetic acid in the presence of coupling agents such as PyBOP. The reaction conditions often include deprotection of side-chain protecting groups and cleavage from the solid support .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of automated synthesizers and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: DO3AM-acetic acid undergoes various chemical reactions, including:

    Complexation: It reacts with lanthanide ions (Ln3+) to form stable complexes.

    Substitution Reactions: The acetate groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Complexation: Lanthanide ions (Ln3+), typically in aqueous solutions.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Lanthanide Complexes: this compound forms stable complexes with lanthanide ions, which are valuable in medical imaging and other applications.

Scientific Research Applications

DO3AM-acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a chelating agent for lanthanide ions, facilitating studies in coordination chemistry.

    Biology: Employed in the development of contrast agents for magnetic resonance imaging (MRI), particularly for pH mapping.

    Medicine: Investigated for its potential in targeted alpha therapy for neuroendocrine tumors.

    Industry: Utilized in the synthesis of various materials and as a component in analytical chemistry.

Comparison with Similar Compounds

    DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent for lanthanide ions, similar in structure to DO3AM-acetic acid but with four acetic acid groups instead of three.

    DOTAM-mono-acid: Another derivative used as a dendritic PARACEST contrast agent for MRI.

Uniqueness: this compound is unique due to its specific structure, which includes three acetic acid groups attached to a cyclic backbone. This configuration provides distinct chelating properties, making it highly suitable for applications in medical imaging and pH mapping .

Properties

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N7O5/c17-13(24)9-20-1-3-21(10-14(18)25)5-7-23(12-16(27)28)8-6-22(4-2-20)11-15(19)26/h1-12H2,(H2,17,24)(H2,18,25)(H2,19,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPHZEYJGWLQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913528-04-8
Record name Dotam-mono acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913528048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTAM-MONO ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253ULX5HV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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